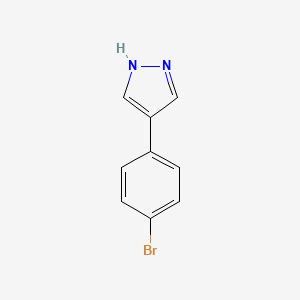

4-(4-bromophenyl)-1H-pyrazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-bromophenyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-9-3-1-7(2-4-9)8-5-11-12-6-8/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCAZXAMCMBEXCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CNN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426292 | |

| Record name | 4-(4-Bromophenyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849021-16-5 | |

| Record name | 4-(4-Bromophenyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Bromophenyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(4-bromophenyl)-1H-pyrazole from 1,3-Diketones

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(4-bromophenyl)-1H-pyrazole, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The primary synthetic route detailed herein involves the preparation of a key 1,3-dicarbonyl intermediate, 2-(4-bromophenyl)malondialdehyde, via the Vilsmeier-Haack reaction, followed by its cyclocondensation with hydrazine hydrate. This guide offers detailed experimental protocols, quantitative data, and mechanistic insights to facilitate the successful synthesis and characterization of the target compound.

Introduction

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are recognized as "privileged scaffolds" in drug discovery due to their wide range of biological activities. The 4-aryl-1H-pyrazole moiety, in particular, is a common structural motif in numerous pharmaceuticals. The bromine atom in this compound serves as a useful handle for further functionalization through various cross-coupling reactions, making it a versatile building block for the synthesis of complex molecules.

The most classical and widely adopted method for the synthesis of the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] This guide will focus on a two-step synthesis of this compound starting from a readily available 4-bromophenyl precursor.

Overall Synthetic Pathway

The synthesis of this compound can be achieved through a two-step process. The first step involves the formation of the key intermediate, 2-(4-bromophenyl)malondialdehyde, via a Vilsmeier-Haack reaction. The subsequent step is the cyclocondensation of this 1,3-diketone with hydrazine hydrate to yield the final pyrazole product.

Figure 1: Overall synthetic route to this compound.

Experimental Protocols

Step 1: Synthesis of 2-(4-bromophenyl)malondialdehyde (A 1,3-Diketone Intermediate)

The Vilsmeier-Haack reaction provides an effective method for the formylation of activated aromatic and aliphatic compounds.[2][3][4] In this protocol, 4-bromophenylacetonitrile is subjected to a Vilsmeier-Haack formylation to generate the desired 1,3-dicarbonyl intermediate.

Reaction Scheme:

Figure 2: Vilsmeier-Haack formylation of 4-bromophenylacetonitrile.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Bromophenylacetonitrile | 196.04 | 10.0 g | 0.051 |

| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - |

| Phosphorus oxychloride (POCl₃) | 153.33 | 14.1 mL (23.5 g) | 0.153 |

| Sodium acetate | 82.03 | 42.0 g | 0.512 |

| Diethyl ether | 74.12 | As needed | - |

| Brine | - | As needed | - |

| Anhydrous sodium sulfate | 142.04 | As needed | - |

| Deionized water | 18.02 | As needed | - |

Table 1: Reagents for the synthesis of 2-(4-bromophenyl)malondialdehyde.

Procedure: [5]

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 4-bromophenylacetonitrile (10.0 g, 0.051 mol) in anhydrous N,N-dimethylformamide (100 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (14.1 mL, 0.153 mol) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Add a solution of sodium acetate (42.0 g) in water (200 mL) to the mixture and stir for 30 minutes.

-

Extract the aqueous mixture with diethyl ether (3 x 100 mL).

-

Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 2-(4-bromophenyl)malondialdehyde, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

The final step is the cyclocondensation of the in-situ generated 1,3-diketone with hydrazine hydrate. This reaction, a variation of the Knorr pyrazole synthesis, proceeds readily to form the stable aromatic pyrazole ring.

Reaction Scheme:

Figure 3: Cyclocondensation of 2-(4-bromophenyl)malondialdehyde with hydrazine hydrate.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Crude 2-(4-bromophenyl)malondialdehyde | ~227.04 | Assumed from previous step | ~0.051 |

| Hydrazine hydrate (~64% hydrazine) | 50.06 | 3.2 mL | ~0.066 |

| Ethanol | 46.07 | 100 mL | - |

| Acetic acid (glacial) | 60.05 | 2-3 drops (catalyst) | - |

| Deionized water | 18.02 | As needed | - |

Table 2: Reagents for the synthesis of this compound.

Procedure:

-

Transfer the crude 2-(4-bromophenyl)malondialdehyde to a round-bottom flask.

-

Add ethanol (100 mL) and hydrazine hydrate (3.2 mL, ~0.066 mol).

-

Add a few drops of glacial acetic acid as a catalyst.

-

Heat the mixture to reflux and maintain for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Add cold water (50 mL) to the residue to precipitate the product.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Quantitative Data

| Property | Value | Reference |

| Molecular Formula | C₉H₇BrN₂ | |

| Molecular Weight | 223.07 g/mol | |

| Appearance | Solid | |

| Melting Point | 132-136 °C | [6] |

| Yield | Typically high, dependent on purity of intermediate | - |

Table 3: Physical and Chemical Properties of this compound.

| Technique | Data |

| ¹H NMR | Spectral data for related compounds are available.[7] The expected spectrum for the title compound would show signals for the pyrazole ring protons and the aromatic protons of the bromophenyl group. |

| ¹³C NMR | Spectral data for related compounds are available.[7] The expected spectrum would show signals for the carbon atoms of the pyrazole ring and the bromophenyl group. |

| IR (cm⁻¹) | Characteristic peaks for N-H stretching, C=C and C=N stretching of the aromatic rings, and C-Br stretching are expected. |

Table 4: Spectroscopic Data for this compound. Note: Detailed spectral data with peak assignments should be obtained upon synthesis and characterization.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Figure 4: Detailed experimental workflow for the synthesis of this compound.

Conclusion

This technical guide outlines a reliable and accessible synthetic route to this compound from 1,3-diketone precursors. The two-step process, involving a Vilsmeier-Haack reaction followed by a cyclocondensation, provides a solid foundation for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. The detailed protocols and compiled data serve as a valuable resource for the preparation and characterization of this important heterocyclic building block. Further optimization of reaction conditions may lead to improved yields and purity.

References

- 1. 4-(4-Bromophenyl)-1-methyl-1h-pyrazole | C10H9BrN2 | CID 66861254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. dergipark.org.tr [dergipark.org.tr]

Spectroscopic Characterization of 4-(4-bromophenyl)-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the heterocyclic compound 4-(4-bromophenyl)-1H-pyrazole. The information enclosed is intended to support research and development activities by providing key analytical data and methodologies for the characterization of this compound. This compound and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is crucial for confirming the identity, purity, and structure of the compound.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.0 | br s | 1H | N-H (pyrazole) |

| ~8.0 | s | 2H | H-3, H-5 (pyrazole) |

| ~7.6 | d | 2H | Ar-H |

| ~7.5 | d | 2H | Ar-H |

Solvent: DMSO-d₆, Frequency: 400 MHz. Chemical shifts are reported relative to tetramethylsilane (TMS).

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~135.0 | C-3, C-5 (pyrazole) |

| ~131.5 | Ar-C |

| ~130.0 | Ar-C |

| ~127.0 | Ar-C |

| ~120.0 | Ar-C (C-Br) |

| ~118.0 | C-4 (pyrazole) |

Solvent: DMSO-d₆, Frequency: 100 MHz. Chemical shifts are reported relative to the solvent peak.

Infrared (IR) Spectroscopy Data

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3150-3000 | Medium | N-H stretching (pyrazole ring) |

| ~1600 | Medium | C=C stretching (aromatic ring) |

| ~1500 | Strong | C=N stretching (pyrazole ring) |

| ~1070 | Strong | C-Br stretching |

| ~830 | Strong | C-H out-of-plane bending (p-disubstituted benzene) |

Sample Preparation: KBr pellet.

Mass Spectrometry (MS) Data

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion |

| 222/224 | [M]⁺ |

| 143 | [M - Br]⁺ |

Ionization Method: Electron Ionization (EI). The presence of two molecular ion peaks with an intensity ratio of approximately 1:1 is characteristic of a compound containing one bromine atom.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Synthesis of this compound

A common synthetic route to 4-aryl-1H-pyrazoles involves the reaction of a β-dicarbonyl compound or its equivalent with hydrazine hydrate. For this compound, a potential precursor would be a suitably substituted 1,3-dicarbonyl compound. A general procedure is as follows:

-

Reaction Setup: To a solution of the appropriate α,β-unsaturated ketone or 1,3-dicarbonyl precursor in a suitable solvent (e.g., ethanol), add hydrazine hydrate.

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours.

-

Work-up: After cooling, the product is isolated by filtration or extraction.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) to yield pure this compound.

NMR Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

-

Data Acquisition: Standard pulse sequences are used for both ¹H and ¹³C NMR. For ¹³C NMR, proton decoupling is employed.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of this compound is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.

-

Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe.

-

Ionization: Electron ionization (EI) is used at an energy of 70 eV.

-

Analysis: The mass-to-charge ratio (m/z) of the resulting ions is analyzed by a mass analyzer (e.g., a quadrupole).

Visualizations

The following diagrams illustrate the structure of the target compound and a general workflow for its spectroscopic analysis.

Caption: Molecular structure of this compound.

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activity of 4-(4-bromophenyl)-1H-pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. Among its numerous derivatives, those bearing a 4-(4-bromophenyl)-1H-pyrazole core have emerged as a particularly promising class of compounds. The introduction of the bromophenyl group at the C4 position of the pyrazole ring has been shown to significantly influence the biological profile, leading to potent anticancer, anti-inflammatory, and antimicrobial agents. This technical guide provides an in-depth overview of the biological activities of these derivatives, presenting key quantitative data, detailed experimental protocols for their evaluation, and visual representations of the underlying signaling pathways and experimental workflows.

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest, mediated through interference with key signaling pathways.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected this compound derivatives, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative 1 | MCF-7 (Breast) | 5.8 | [1] |

| Derivative 1 | A549 (Lung) | 8.0 | [1] |

| Derivative 1 | HeLa (Cervical) | 9.8 | [1] |

| TOSIND | MDA-MB-231 (Breast) | 17.7 | [2] |

| PYRIND | MCF-7 (Breast) | 39.7 | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

-

This compound derivative compounds

-

Human cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours.

-

MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Anti-inflammatory Activity

Several this compound derivatives have exhibited potent anti-inflammatory properties, primarily through the inhibition of key inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).

Quantitative Anti-inflammatory Data

The table below presents the anti-inflammatory activity of a representative this compound derivative.

| Compound ID/Reference | Assay | Inhibition (%) | Reference |

| Derivative 3a | Carrageenan-induced paw edema | 84.39 | [3] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.

Materials:

-

This compound derivative compounds

-

Wistar rats (150-200 g)

-

Carrageenan solution (1% w/v in sterile saline)

-

Plethysmometer

-

Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

-

Animal Grouping: Divide the rats into groups: control (vehicle), standard drug, and test compound groups.

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 1 hour before carrageenan injection.

-

Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Antimicrobial Activity

The this compound scaffold has also been explored for its antimicrobial potential, with some derivatives showing activity against various bacterial and fungal strains.

Quantitative Antimicrobial Data

The following table summarizes the antimicrobial activity of a this compound derivative in terms of the zone of inhibition.

| Compound ID/Reference | Microorganism | Zone of Inhibition (mm) | Reference |

| Derivative 3h | Escherichia coli | - | [4] |

| Derivative 3h | Staphylococcus aureus | - | [4] |

Note: Specific quantitative data for zone of inhibition was not available in the provided search results for this specific derivative.

Experimental Protocol: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

This compound derivative compounds

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum: Prepare a standardized suspension of the microorganism.

-

Serial Dilution: Perform serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways

The biological activities of this compound derivatives are often linked to their ability to modulate key cellular signaling pathways involved in cell proliferation, inflammation, and apoptosis.

Apoptosis Signaling Pathway

Many anticancer agents, including pyrazole derivatives, exert their effects by inducing programmed cell death, or apoptosis. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioner enzymes of apoptosis.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The derivatives discussed in this guide exhibit a broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects. The provided quantitative data, detailed experimental protocols, and pathway diagrams offer a valuable resource for researchers and drug development professionals working in this exciting area of medicinal chemistry. Further investigation into the structure-activity relationships and optimization of this scaffold are warranted to unlock its full therapeutic potential.

References

- 1. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bio-protocol.org [bio-protocol.org]

- 3. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]

- 4. Broth Microdilution | MI [microbiology.mlsascp.com]

The Therapeutic Landscape of Bromophenyl Pyrazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, leading to the development of several successful drugs. Among these, bromophenyl pyrazole derivatives have emerged as a particularly promising class of compounds, exhibiting potent anticancer, anti-inflammatory, and neuroprotective properties. This technical guide provides an in-depth overview of the therapeutic potential of bromophenyl pyrazoles, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used to evaluate their activity.

Anticancer Applications

Bromophenyl pyrazole derivatives have shown significant potential in oncology by targeting key signaling pathways involved in tumor growth, proliferation, and angiogenesis.

Mechanism of Action: Kinase Inhibition

A primary mechanism through which bromophenyl pyrazoles exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular signaling.[1] Two key targets identified are Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[2]

Overexpression and aberrant activation of EGFR are common in many cancers, leading to uncontrolled cell proliferation and survival.[3] Similarly, VEGFR-2 is a key mediator of angiogenesis, the process by which tumors develop new blood vessels to obtain nutrients and oxygen.[4] By inhibiting these kinases, bromophenyl pyrazoles can simultaneously halt tumor cell growth and cut off its blood supply.[5]

The following diagram illustrates the general signaling pathways of EGFR and VEGFR-2 and the inhibitory action of bromophenyl pyrazole derivatives.

References

- 1. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives [ouci.dntb.gov.ua]

- 2. benchchem.com [benchchem.com]

- 3. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]

- 5. researchgate.net [researchgate.net]

The 4-(4-bromophenyl)-1H-pyrazole Scaffold: A Versatile Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-(4-bromophenyl)-1H-pyrazole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features and synthetic tractability have made it a cornerstone for the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of compounds incorporating this versatile scaffold, with a focus on their applications in oncology and anti-inflammatory drug discovery.

Anticancer Activity

Derivatives of this compound have demonstrated potent cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action for many of these compounds is the inhibition of key protein kinases involved in cancer cell proliferation, survival, and angiogenesis.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various this compound derivatives, presenting their half-maximal inhibitory concentrations (IC50) against several cancer cell lines.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | N-thiazolyl | MCF-7 (Breast) | 0.07 | [1] |

| 2 | Pyrazole benzamide | HCT-116 (Colon) | 7.74 - 82.49 | [1] |

| 3 | Pyrazole dihydro triazinone | MCF-7 (Breast) | 4.98 - 92.62 | [1] |

| 4 | 1-(4-((4-bromophenyl)diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl)-2-(naphthalen-2-yloxy)ethan-1-one | HCT-116 (Colon) | 3.6 | [2] |

| 5 | 1-(4-((4-bromophenyl)diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl)-2-(naphthalen-2-yloxy)ethan-1-one | MCF-7 (Breast) | 24.6 | [2] |

| 6 | 1-(4-((4-bromophenyl)diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl)-2-(naphthalen-2-yloxy)ethan-1-one | HepG2 (Liver) | - | [2] |

| 7 | 3-(4-bromophenyl)-1-ethyl-1H-pyrazole derivative | Hepatoma | 6.13 - 23.85 | [3] |

| 8 | 3-(4-bromophenyl)-1-ethyl-1H-pyrazole derivative | Colon Carcinoma | 6.13 - 23.85 | [3] |

Anti-inflammatory Activity

The this compound scaffold is also a key component in the design of potent anti-inflammatory agents. These compounds primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key player in the inflammatory cascade.

Quantitative Anti-inflammatory Activity Data

The table below details the inhibitory activity of selected this compound derivatives against COX-1 and COX-2 enzymes.

| Compound ID | Target Enzyme | IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference |

| 9a | COX-2 | 19.87 | - | [4] |

| 9b | COX-2 | 39.43 | 22.21 | [4] |

| 9c | COX-2 | 61.24 | 14.35 | [4] |

| 9d | COX-2 | 38.73 | 17.47 | [4] |

| 9e | COX-2 | 39.14 | 13.10 | [4] |

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives are rooted in their ability to modulate critical signaling pathways implicated in disease pathogenesis. As potent kinase inhibitors, these compounds can disrupt aberrant signaling cascades that drive cancer progression and inflammation.

TGF-β Signaling Pathway Inhibition

Several pyrazole-based compounds have been identified as potent inhibitors of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1][3] They typically function as ATP-competitive inhibitors of the TGF-β type I receptor (TβRI) kinase, also known as ALK5.[3] By blocking the phosphorylation of downstream SMAD proteins, these inhibitors effectively halt the signal transduction cascade that promotes epithelial-mesenchymal transition (EMT), a process crucial for cancer metastasis and fibrosis.[1][3]

Caption: Inhibition of the TGF-β signaling pathway by this compound derivatives.

EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is another critical target for anticancer therapies. Overexpression or mutation of EGFR leads to uncontrolled cell proliferation and survival. Pyrazole derivatives have been developed as potent EGFR tyrosine kinase inhibitors (TKIs). These compounds bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and the subsequent activation of downstream pro-survival pathways like PI3K/AKT and MEK/ERK.

Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducible evaluation of the biological activity of novel compounds. Below are representative protocols for the synthesis of a this compound derivative and for assessing its anticancer and anti-inflammatory activities.

General Synthesis of 4-bromo-1-aryl-3,5-dimethyl-1H-pyrazoles

A common synthetic route to 4-bromopyrazole derivatives involves a one-pot, three-component reaction.[5][6]

Materials:

-

1,3-Diketone (e.g., acetylacetone, 1 mmol)

-

Arylhydrazine (e.g., phenylhydrazine, 1 mmol)

-

N-Bromosaccharin (NBSac)

-

Silica gel supported sulfuric acid (H2SO4/SiO2)

-

n-Hexane

Procedure:

-

Grind the 1,3-diketone (1 mmol) and arylhydrazine (1 mmol) with H2SO4/SiO2 (0.01 g) in a mortar and pestle at room temperature under solvent-free conditions.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, add n-hexane (7-10 mL) to the reaction mixture and filter.

-

Wash the residue with n-hexane.

-

Evaporate the solvent from the filtrate to yield the crude 4-bromopyrazole derivative.

-

If necessary, purify the product by column chromatography on silica gel.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[2][7][8][9]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10^4 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Anti-inflammatory Activity: COX-2 Inhibition Assay

This fluorometric assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[4][10][11][12][13]

Materials:

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer

-

COX Probe

-

COX Cofactor

-

Arachidonic Acid (substrate)

-

Test inhibitor and a known COX-2 inhibitor (e.g., Celecoxib)

-

96-well white opaque plate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of the test inhibitor, control inhibitor, and enzyme in COX Assay Buffer.

-

Reaction Setup: In a 96-well plate, add the test inhibitor or control to the designated wells. Add the enzyme to all wells except the blank.

-

Reaction Initiation: Prepare a reaction mix containing the COX Assay Buffer, COX Probe, and COX Cofactor. Add this mix to all wells. Initiate the reaction by adding the Arachidonic Acid solution.

-

Fluorescence Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes.

-

Data Analysis: Determine the rate of the reaction from the linear portion of the fluorescence curve. Calculate the percentage of inhibition for the test compound relative to the enzyme control and determine the IC50 value.

Experimental Workflow for Compound Evaluation

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel this compound derivatives.

Caption: General experimental workflow for the development of this compound derivatives.

Conclusion

The this compound scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its derivatives have demonstrated significant potential as anticancer and anti-inflammatory agents, primarily through the inhibition of key protein kinases. The synthetic accessibility of this core allows for extensive structural modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on the development of next-generation inhibitors with improved target specificity and reduced off-target effects, ultimately leading to safer and more effective therapeutic agents.

References

- 1. Kinetic characterization of novel pyrazole TGF-beta receptor I kinase inhibitors and their blockade of the epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. researchgate.net [researchgate.net]

- 6. scielo.org.mx [scielo.org.mx]

- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. atcc.org [atcc.org]

- 10. assaygenie.com [assaygenie.com]

- 11. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. sigmaaldrich.cn [sigmaaldrich.cn]

The Discovery and Enduring Legacy of Substituted 1H-Pyrazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrazole moiety, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its discovery over a century ago unlocked a vast chemical space that continues to yield compounds of profound therapeutic importance. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of substituted 1H-pyrazole compounds. It details key experimental protocols, presents quantitative data to compare synthetic methodologies, and visualizes the intricate signaling pathways modulated by these remarkable molecules.

The journey of pyrazoles began in 1883 with the pioneering work of German chemist Ludwig Knorr.[1][2][3] His successful synthesis of a pyrazole derivative through the condensation of a β-ketoester with a hydrazine derivative, a reaction now famously known as the Knorr pyrazole synthesis, laid the foundational stone for this entire class of compounds.[1][4] This versatile reaction paved the way for the creation of a multitude of substituted pyrazoles, many of which have been developed into life-changing pharmaceuticals.[1] Pyrazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[5][6] The presence of the pyrazole nucleus in blockbuster drugs such as the anti-inflammatory agent Celecoxib and various kinase inhibitors underscores its significance as a "privileged scaffold" in drug discovery.[5][7]

The Dawn of Pyrazole Chemistry: The Knorr Synthesis

The first synthesis of a substituted pyrazole was a landmark achievement in heterocyclic chemistry.[1][8] Ludwig Knorr's reaction of ethyl acetoacetate with phenylhydrazine produced the first pyrazole derivative, 1-phenyl-3-methyl-5-pyrazolone.[1] This discovery was not merely an academic curiosity; it opened the door to a new class of compounds with significant industrial and medicinal potential. The fundamental principle of the Knorr synthesis, the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine, remains a widely used and versatile method for constructing the pyrazole core.[4][9]

Evolution of Synthetic Methodologies

Since Knorr's initial discovery, the synthetic repertoire for accessing substituted 1H-pyrazoles has expanded dramatically. While the Knorr synthesis and its variations remain central, other powerful methods have emerged, offering improvements in efficiency, regioselectivity, and substrate scope. These include:

-

Paal-Knorr Synthesis: A related method involving the reaction of 1,4-dicarbonyl compounds with hydrazines to form pyrroles, which can be adapted for pyrazole synthesis.[10]

-

Microwave-Assisted Synthesis: This technique significantly accelerates reaction times, often leading to higher yields and cleaner product profiles compared to conventional heating methods.[1][6]

-

Multi-component Reactions (MCRs): These elegant one-pot reactions combine three or more starting materials to construct complex pyrazole derivatives with high atom economy and efficiency.[11][12][13]

-

1,3-Dipolar Cycloadditions: This approach involves the reaction of a 1,3-dipole, such as a diazo compound or nitrilimine, with an alkyne or alkene to form the pyrazole ring.[8][14]

The continuous development of novel synthetic strategies underscores the ongoing importance of the pyrazole scaffold in modern organic and medicinal chemistry.

Quantitative Data Summary

The following tables summarize quantitative data comparing various synthetic methods for 1H-pyrazole derivatives and the biological activity of selected compounds.

Table 1: Comparison of Synthetic Methods for Substituted 1H-Pyrazoles

| Pyrazole Product | Starting Materials | Synthetic Method | Reaction Conditions | Yield (%) | Reference(s) |

| Phenyl-1H-pyrazoles | Chalcone, Hydrazine | Microwave-Assisted | 60°C, 5 min | 91-98 | [1] |

| Phenyl-1H-pyrazoles | Chalcone, Hydrazine | Conventional Heating | 75°C, 2 hours | 73-90 | [1] |

| 1,3,5-Substituted Pyrazoles | 1,3-Diketones, Phenylhydrazine | Nano-ZnO catalyzed | Not specified | 95 | [9][15] |

| 3,5-Disubstituted 1H-pyrazoles | Aldehyde, Tosylhydrazine, Alkyne | Three-component | Not specified | Good | [16] |

| 1-Aryl-1H-pyrazole-5-amines | α-Cyanoketone, Aryl hydrazine | Microwave-Assisted | 150°C, 10-15 min | 70-90 | [17] |

| 1,3,5-Trisubstituted Pyrazoles | Aldehydes, Ketones, Hydrazines | Microwave-Assisted (Two-step) | Not specified | Good | [18] |

| 1,5-Disubstituted Pyrazoles | Arylhydrazine, Carbonyl derivatives | Cyclocondensation | Not specified | 60-66 | [14] |

Table 2: Biological Activity of Selected Substituted 1H-Pyrazole Compounds

| Compound | Target | Activity (IC50) | Cell Line/System | Reference(s) |

| Celecoxib | COX-2 | 40 nM | Sf9 cells | [2] |

| Celecoxib | COX-1 | 15,000 nM | Sf9 cells | [2] |

| Ruxolitinib | JAK1 | ~3 nM | Not specified | [19] |

| Ruxolitinib | JAK2 | ~3 nM | Not specified | [19] |

| Pirtobrutinib | BTK (wild type) | Not specified | Enzymatic and cell-based assays | [19] |

| Pirtobrutinib | BTK (C481S mutant) | Not specified | Enzymatic and cell-based assays | [19] |

| Afuresertib | Akt1 | 1.3 nM | Not specified | [20] |

| Compound 6 (Li et al.) | Aurora A kinase | 0.16 µM | Not specified | [20] |

| N-phenyl pyrazoline 5 | Hs578T | 3.95 µM | Hs578T cells | [21] |

| Azine 4 (El-Sayed et al.) | MCF-7 | 4.35 µM | MCF-7 cells | [22] |

| Azine 9 (El-Sayed et al.) | HepG2 | 2.19 µM | HepG2 cells | [22] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis of substituted 1H-pyrazole compounds.

Protocol 1: Knorr Synthesis of a Substituted Pyrazolone

This protocol is a general procedure for the synthesis of a pyrazolone from a β-ketoester and a hydrazine, based on the principles of the original Knorr synthesis.[23][24]

Materials:

-

Ethyl benzoylacetate (3 mmol)

-

Hydrazine hydrate (6 mmol)

-

1-Propanol (3 mL)

-

Glacial acetic acid (3 drops)

-

Water

-

Reaction vial (20 mL)

-

Stir bar and hot plate

-

TLC plates and chamber

-

Buchner funnel and filter paper

Procedure:

-

Combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol) in a 20-mL reaction vial containing a stir bar.

-

Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the vial.

-

Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.

-

Once the ethyl benzoylacetate is consumed, add 10 mL of water to the hot reaction mixture with continuous stirring.

-

Turn off the heat and allow the reaction to cool slowly to room temperature while stirring to facilitate precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected product with a small amount of cold water.

-

Allow the product to air dry completely.

-

Determine the mass and percent yield of the product.

-

Characterize the product by melting point determination and spectroscopy (e.g., NMR, IR).

Protocol 2: Synthesis of Celecoxib

This protocol outlines the synthesis of the selective COX-2 inhibitor, Celecoxib, via the condensation of a 1,3-dione with a substituted hydrazine.[2][7]

Materials:

-

4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione

-

4-Sulfamoylphenylhydrazine hydrochloride

-

Ethanol

-

Hydrochloric acid (catalytic amount)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Reaction flask with reflux condenser and stirrer

Procedure:

-

In a reaction flask equipped with a reflux condenser and stirrer, dissolve 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol.

-

Add 4-sulfamoylphenylhydrazine hydrochloride to the solution.

-

Add a catalytic amount of hydrochloric acid to the mixture.

-

Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure Celecoxib.

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Protocol 3: Microwave-Assisted Synthesis of a Phenyl-1H-pyrazole

This protocol describes a rapid and efficient synthesis of a phenyl-1H-pyrazole from a chalcone derivative and phenylhydrazine using microwave irradiation.[1]

Materials:

-

Chalcone derivative (1.0 mmol)

-

Phenylhydrazine (1.2 mmol)

-

Ethanol (5 mL)

-

Glacial acetic acid (catalytic amount, ~2 drops)

-

Microwave reactor and vials

-

Stir bar

Procedure:

-

In a microwave reactor vial equipped with a stir bar, combine the chalcone derivative (1.0 mmol) and phenylhydrazine (1.2 mmol).

-

Add ethanol (5 mL) and a catalytic amount of glacial acetic acid.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at a specified power and time (e.g., 300 W for 1-5 minutes).

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the vial to room temperature.

-

Pour the reaction mixture into crushed ice to precipitate the product.

-

Collect the resulting solid by vacuum filtration.

-

Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.

Visualizations

Experimental Workflow

The following diagram illustrates a general experimental workflow for the synthesis of substituted 1H-pyrazoles.

Signaling Pathway: Mechanism of Action of Celecoxib

The following diagram illustrates the signaling pathway inhibited by Celecoxib, a selective COX-2 inhibitor.

Conclusion

The discovery of substituted 1H-pyrazoles by Ludwig Knorr in 1883 was a seminal event in the history of chemistry.[1] From this singular discovery has blossomed a vast and diverse field of research that continues to impact human health profoundly. The pyrazole scaffold, with its inherent stability and capacity for diverse substitution, has proven to be a remarkably fruitful starting point for the design of novel therapeutics.[7] The evolution of synthetic methodologies, from the classical Knorr synthesis to modern microwave-assisted and multi-component strategies, has provided chemists with an ever-expanding toolkit to explore the chemical space around this privileged heterocycle. As our understanding of disease pathways deepens, the versatile and venerable pyrazole will undoubtedly continue to be a central player in the ongoing quest for new and improved medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Celecoxib - Wikipedia [en.wikipedia.org]

- 4. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]

- 8. Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. preprints.org [preprints.org]

- 14. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pyrazole synthesis [organic-chemistry.org]

- 17. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. mdpi.com [mdpi.com]

- 20. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. chemhelpasap.com [chemhelpasap.com]

- 24. youtube.com [youtube.com]

In Silico Prediction of Physicochemical and Pharmacokinetic Properties of 4-(4-bromophenyl)-1H-pyrazole: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, anti-cancer, and agrochemical applications.[1] The compound 4-(4-bromophenyl)-1H-pyrazole represents a fundamental structure within this class, offering a template for further functionalization in drug discovery projects.

In the early stages of drug development, the characterization of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is critical. Failures due to poor pharmacokinetic profiles are a major cause of drug attrition.[2] In silico computational methods provide a rapid, cost-effective, and resource-efficient means to predict these properties, allowing researchers to prioritize candidates with higher probabilities of success before committing to extensive experimental synthesis and testing.[3]

This technical guide provides an in-depth overview of the in silico prediction of physicochemical and ADMET properties for this compound. It outlines the methodologies for these predictions using freely available web-based tools and presents the predicted data in a structured format for clear analysis.

Compound Identification and Structure

Correctly identifying the molecule is the foundational step for any in silico analysis. The structural details for this compound are provided below.

| Identifier | Value | Source |

| Compound Name | This compound | PubChemLite[4] |

| Molecular Formula | C₉H₇BrN₂ | PubChemLite[4] |

| Molecular Weight | 223.07 g/mol | Chem-Impex[1] |

| Canonical SMILES | c1cc(ccc1Br)c2c[nH]nc2 | PubChemLite[4] |

| InChI | InChI=1S/C9H7BrN2/c10-9-3-1-7(2-4-9)8-5-11-12-6-8/h1-6H,(H,11,12) | PubChemLite[4] |

| InChIKey | GCAZXAMCMBEXCC-UHFFFAOYSA-N | PubChemLite[4] |

| 2D Structure |  |

In Silico Prediction Workflow

The process of predicting a compound's properties involves a logical sequence of steps, starting from the molecular structure and progressing through various computational models. This workflow ensures a comprehensive evaluation of the molecule's potential as a drug candidate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 4. PubChemLite - this compound (C9H7BrN2) [pubchemlite.lcsb.uni.lu]

A Technical Guide to the Solubility and Stability of 4-(4-bromophenyl)-1H-pyrazole

Executive Summary

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2] The compound 4-(4-bromophenyl)-1H-pyrazole, a specific derivative, holds potential for further development, but its progression in the drug discovery pipeline is critically dependent on its physicochemical properties, primarily solubility and stability. Poor solubility can impede absorption and lead to variable bioavailability, while instability can compromise shelf-life, safety, and efficacy.[3]

This technical guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of this compound. While specific experimental data for this compound is not extensively available in public literature, this document outlines the standard, industry-accepted methodologies for generating this critical information. It details experimental protocols for determining both kinetic and thermodynamic solubility and describes a systematic approach to stability assessment through forced degradation studies as mandated by ICH guidelines.[4][5][6] The objective is to equip researchers and drug development professionals with the necessary protocols and data presentation frameworks to thoroughly characterize this and similar pyrazole-based compounds.

Physicochemical Properties of this compound

A foundational understanding of the basic physicochemical properties is essential before embarking on detailed solubility and stability studies. The known properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₇BrN₂ | |

| Molecular Weight | 223.07 g/mol | |

| Appearance | Solid | |

| InChI Key | GCAZXAMCMBEXCC-UHFFFAOYSA-N | |

| SMILES String | BrC1=CC=C(C=C1)C2=CNN=C2 | |

| CAS Number | Not readily available for this specific isomer. |

Solubility Assessment

Solubility is a critical determinant of a drug candidate's fate, influencing everything from in vitro assay performance to in vivo absorption and bioavailability.[7] It is typically assessed in two forms: kinetic and thermodynamic.

-

Kinetic Solubility: Measures the concentration of a compound that remains in solution after being rapidly added from a high-concentration organic stock (e.g., DMSO) into an aqueous buffer. It is a high-throughput measurement often used in early discovery to flag potential issues.[7][8][9]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of a compound, determined by equilibrating an excess of the solid compound in a solvent over a longer period. This is a more definitive measure used in later-stage development and pre-formulation.[8][9]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This method is considered the gold standard for determining equilibrium solubility.

Objective: To determine the equilibrium concentration of this compound in a specified aqueous buffer at a constant temperature.

Materials:

-

This compound (solid)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Deionized water

-

Acetonitrile (ACN), HPLC grade

-

Vials (e.g., 2 mL glass vials)

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PVDF)

-

HPLC system with UV detector or LC-MS/MS

Methodology:

-

Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a vial containing a known volume (e.g., 1 mL) of the desired buffer (e.g., PBS, pH 7.4). Ensure enough solid is present to maintain saturation throughout the experiment.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Shake the mixture for a prolonged period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Sample Processing: After incubation, allow the vials to stand for a short period to let larger particles settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Filtration: Carefully aspirate the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining fine particulates.

-

Quantification: Accurately dilute the clear filtrate with an appropriate solvent (e.g., ACN:Water 50:50). Quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard curve prepared with known concentrations of this compound.[9]

-

Data Reporting: Express the solubility in µg/mL or µM. The experiment should be performed in triplicate.

Data Presentation: Solubility Profile

Once generated, the solubility data for this compound should be presented in a clear, tabular format.

| Solvent/Buffer | Temperature (°C) | pH | Solubility (µg/mL) | Method |

| Deionized Water | 25 | ~7.0 | Data not publicly available | Thermodynamic |

| PBS | 25 | 7.4 | Data not publicly available | Thermodynamic |

| Simulated Gastric Fluid (SGF) | 37 | 1.2 | Data not publicly available | Thermodynamic |

| Simulated Intestinal Fluid (SIF) | 37 | 6.8 | Data not publicly available | Thermodynamic |

| PBS (2% DMSO) | 25 | 7.4 | Data not publicly available | Kinetic |

Stability Assessment

Evaluating the intrinsic stability of a drug candidate is a mandatory regulatory requirement.[4] Forced degradation (or stress testing) studies are performed to identify potential degradation products, establish degradation pathways, and validate the stability-indicating power of analytical methods.[4][6]

Experimental Workflow: Stability & Solubility Profiling

The overall process for assessing the physicochemical properties of a new chemical entity like this compound follows a logical sequence from initial characterization to detailed stress testing.

References

- 1. ijrpr.com [ijrpr.com]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. resolvemass.ca [resolvemass.ca]

- 5. database.ich.org [database.ich.org]

- 6. ijcrt.org [ijcrt.org]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. enamine.net [enamine.net]

The Scaffolding of Nature: A Technical Guide to Pyrazole-Containing Natural Product Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naturally occurring pyrazole-containing compounds, while rare, represent a fascinating and biologically significant class of molecules. Their inherent structural features have been honed by evolution to interact with a variety of biological targets, demonstrating a broad spectrum of activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial effects. This technical guide provides an in-depth exploration of key pyrazole-containing natural products and their analogs, focusing on their isolation, synthesis, biological activity, and mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in leveraging these natural scaffolds for therapeutic innovation.

Core Natural Product Analogs

This guide focuses on three prominent examples of pyrazole-containing natural products: Withasomnine, a plant alkaloid; and Formycin and Pyrazofurin, C-nucleoside antibiotics produced by microorganisms.

Withasomnine and its Analogs

Withasomnine is a pyrazole alkaloid primarily isolated from the roots of Withania somnifera (Ashwagandha), a plant with a long history in traditional Ayurvedic medicine.[1] Its analogs have garnered significant interest due to their potent anti-inflammatory and anticancer activities.

The biological activities of withasomnine and its synthetic analogs have been quantified against various targets, primarily focusing on their anti-inflammatory and cytotoxic effects.

| Compound/Analog | Target/Cell Line | Assay | IC50/CC50 | Reference |

| Withasomnine | Cyclooxygenase-2 (COX-2) | Enzyme Inhibition Assay | > 100 µM | [2] |

| Withasomnine Analog (3-phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole) | Cyclooxygenase-2 (COX-2) | Enzyme Inhibition Assay | 0.08 µM | [3] |

| Withasomnine Analog (3-(4-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole) | Cyclooxygenase-2 (COX-2) | Enzyme Inhibition Assay | 0.03 µM | [2] |

| W. somnifera root ethyl acetate fraction | Oral Squamous Carcinoma (Ca9-22) | Cytotoxicity Assay | 51.8 µg/mL | |

| W. somnifera root butanol fraction | Oral Squamous Carcinoma (Ca9-22) | Cytotoxicity Assay | 40.1 µg/mL | |

| W. somnifera leaf methanolic extract | Hepatocellular Carcinoma (HepG2) | Cytotoxicity Assay | 43.06 ± 0.615 µg/mL | |

| W. somnifera stem methanolic extract | Hepatocellular Carcinoma (HepG2) | Cytotoxicity Assay | 45.60 ± 0.3 µg/mL |

Isolation of Withasomnine from Withania somnifera Roots [1]

-

Extraction:

-

Dried and powdered roots of Withania somnifera (100 g) are subjected to successive Soxhlet extraction with n-hexane, ethyl acetate, and ethanol.

-

The ethanol extract is concentrated under reduced pressure using a rotary evaporator.

-

-

Chromatographic Separation:

-

The concentrated ethanol extract is subjected to column chromatography on silica gel.

-

The column is eluted with a solvent system of toluene:chloroform:ethanol (4:3:3).

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

-

Identification:

-

Fractions containing the compound of interest are pooled and concentrated.

-

The structure of withasomnine is confirmed using spectroscopic methods such as UV-Visible, FT-IR, 1H-NMR, 13C-NMR, and Mass Spectrometry.

-

Synthesis of Withasomnine Analogs [3]

A general procedure for the synthesis of withasomnine analogs involves a cascade reaction involving a double C(sp3)–H functionalization and dehydrogenative aromatization sequence.

-

Hydrazone Formation: To a solution of N-aminopyrrolidine in dichloromethane (DCM), triethylamine (Et3N) and the corresponding phenylacetaldehyde derivative are added. The reaction mixture is stirred at room temperature. The resulting solution is then extracted with ethyl acetate, washed with brine, dried over Na2SO4, and concentrated. The crude product is purified by flash column chromatography.

-

Cyclization: The purified hydrazone, Cu(OAc)2, Pd(OAc)2, 1,10-phenanthroline, and Et3N are added to a microwave reaction tube with toluene. The mixture is heated in a microwave reactor. After cooling, the mixture is filtered through celite, and the filtrate is washed with saturated ammonia and extracted with EtOAc. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated. The crude product is purified by flash column chromatography to afford the withasomnine analog.

COX-2 Inhibition Assay [3]

-

Whole Blood Preparation: Freshly drawn human whole blood is used.

-

LPS Stimulation: To induce COX-2 expression, lipopolysaccharide (LPS) is added to the whole blood.

-

Compound Incubation: Test compounds (withasomnine analogs) or DMSO (vehicle control) are added in triplicate to the blood and incubated overnight at 37°C.

-

PGE2 Measurement: The samples are centrifuged to collect the supernatant. Prostaglandin E2 (PGE2) concentrations in the supernatant are measured using a competitive enzyme immunoassay (EIA).

-

IC50 Determination: The concentration of the compound that causes 50% inhibition of PGE2 production is determined.

Withasomnine analogs have been shown to be potent inhibitors of COX-2. This enzyme is a key player in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. Inhibition of COX-2 by these pyrazole analogs leads to a reduction in prostaglandin synthesis, thereby exerting an anti-inflammatory effect.

Caption: Inhibition of the COX-2 pathway by withasomnine analogs.

Formycin and Pyrazofurin: C-Nucleoside Antibiotics

Formycin and pyrazofurin are C-nucleoside antibiotics produced by various Streptomyces species.[4] They are notable for their pyrazole ring being linked to a ribose sugar via a C-C bond, a feature that contributes to their biological stability and activity. These compounds exhibit a range of antiviral and antitumor properties.

The antiviral activities of pyrazofurin have been evaluated against a panel of RNA viruses.

| Compound | Virus | Assay | IC50 / Effective Concentration | Reference |

| Pyrazofurin | Rift Valley Fever Virus | Plaque Reduction Assay | 2-10 µg/mL (80% reduction) | [5][6] |

| Pyrazofurin | Venezuelan Equine Encephalomyelitis Virus | Plaque Reduction Assay | 2-10 µg/mL (80% reduction) | [5][6] |

| Pyrazofurin | Sandfly Fever Virus | Plaque Reduction Assay | 2-10 µg/mL (80% reduction) | [5][6] |

| Pyrazofurin | Lassa Virus | Yield Reduction Assay | 2 µg/mL (1000-fold reduction) | [5][6] |

| Pyrazofurin | LCM Virus | Yield Reduction Assay | 2 µg/mL (1000-fold reduction) | [5][6] |

| Pyrazofurin | Pichinde Virus | Yield Reduction Assay | ~10 µg/mL (1000-fold reduction) | [6] |

| Pyrazofurin | Hepatitis E Virus (HEV) | Replicon Assay | ~1 µmol/L (60% inhibition) | |

| Pyrazofurin | Head and Neck Cancer Cell Lines (HEP-2, UMSCC-14B, UMSCC-14C) | Growth Inhibition Assay | 0.06 - 0.37 µM | [7] |

Isolation of Formycin and Pyrazofurin from Streptomyces

A general protocol for the isolation of these C-nucleosides from bacterial cultures is as follows:

-

Fermentation: The Streptomyces strain is cultured in a suitable liquid medium under optimal conditions for antibiotic production.

-

Extraction: The fermentation broth is centrifuged, and the supernatant is extracted with an organic solvent such as ethyl acetate.

-

Purification: The crude extract is concentrated and subjected to chromatographic techniques, such as preparative thin-layer chromatography (TLC) or column chromatography, to isolate the pure compounds.

-

Characterization: The structures of formycin and pyrazofurin are confirmed using spectroscopic methods.

Antiviral Plaque Reduction Assay [5][6]

-

Cell Seeding: A monolayer of susceptible host cells (e.g., Vero cells) is prepared in multi-well plates.

-

Virus Infection: The cell monolayers are infected with the virus of interest.

-

Compound Treatment: After viral adsorption, the inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound (pyrazofurin).

-

Plaque Visualization: After an appropriate incubation period to allow for plaque formation, the cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: The percentage of plaque reduction compared to the untreated virus control is calculated to determine the antiviral activity.

Hepatitis E Virus (HEV) Replication Inhibition Assay

-

Cell Transfection: Huh7 cells are transfected with in vitro-transcribed HEV RNA from a replicon construct (e.g., p6/Gluc expressing Gaussia luciferase).

-

Compound Treatment: Five hours post-transfection, the cells are incubated in a medium containing different concentrations of the test compound.

-

Luciferase Assay: After a 4-day incubation period, the supernatant is collected, and the Gaussia luciferase activity is measured as a proxy for viral replication.

-

IC50 Determination: The concentration of the compound that inhibits HEV replication by 50% is calculated.

Pyrazofurin exerts its biological effects by inhibiting uridine 5'-monophosphate (UMP) synthase, a key enzyme in the de novo pyrimidine biosynthesis pathway.[8][9][10] This inhibition leads to the depletion of pyrimidine nucleotides, which are essential for DNA and RNA synthesis, thereby halting viral replication and cancer cell proliferation.

Caption: Inhibition of pyrimidine biosynthesis by pyrazofurin.

Conclusion

The pyrazole scaffold, though infrequently found in nature, is a privileged structure in medicinal chemistry. The natural products withasomnine, formycin, and pyrazofurin, along with their synthetic analogs, demonstrate the therapeutic potential of this heterocyclic core. Their diverse biological activities, from anti-inflammatory and anticancer to antiviral effects, underscore the importance of continued research into these fascinating molecules. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate further investigation and development of novel therapeutics based on these natural product analogs. The signaling pathway diagrams provide a visual representation of their mechanisms of action, offering a deeper understanding of their biological effects at a molecular level. It is anticipated that this comprehensive resource will be of significant value to the scientific community in the ongoing quest for new and effective medicines.

References

- 1. op.niscpr.res.in [op.niscpr.res.in]

- 2. Divergent synthesis and evaluation of inhibitory activities against cyclooxygenases-1 and -2 of natural withasomnines and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comparative Investigation into Formycin A and Pyrazofurin A Biosynthesis Reveals Branch Pathways for the Construction of C-Nucleoside Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antiviral efficacy of pyrazofurin against selected RNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Increased levels of UMP synthase protein and mRNA in pyrazofurin-resistant rat hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Drug repurposing screen identifies vidofludimus calcium and pyrazofurin as novel chemical entities for the development of hepatitis E interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What are UMPS inhibitors and how do they work? [synapse.patsnap.com]

An In-depth Technical Guide to the Structure and Tautomeric Forms of 4-Substituted-1H-Pyrazoles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural chemistry and tautomeric behavior of 4-substituted-1H-pyrazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged structure, and understanding its tautomeric preferences is crucial for predicting molecular properties, reactivity, and biological interactions.

Introduction to Pyrazole Tautomerism

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. In N-unsubstituted pyrazoles, a proton can reside on either of the two ring nitrogen atoms, leading to a dynamic equilibrium between two tautomeric forms. This phenomenon, known as annular prototropic tautomerism, is a key feature of pyrazole chemistry.[1] For asymmetrically substituted pyrazoles, these tautomers are non-equivalent and their relative populations are influenced by the electronic and steric nature of the substituents on the pyrazole ring.

In the case of 4-substituted-1H-pyrazoles, the two principal tautomers are chemically equivalent due to the plane of symmetry passing through the C4-substituent and bisecting the N1-N2 bond. However, the introduction of additional substituents at positions 3 or 5 breaks this symmetry, leading to distinct tautomers with different stabilities. Furthermore, certain substituents, such as a hydroxyl group at position 5, can introduce other forms of tautomerism, like keto-enol tautomerism.[2][3]

The tautomeric equilibrium is not only dependent on the substitution pattern but is also influenced by the surrounding environment, including the solvent, temperature, and physical state (solution vs. solid).[1][4][5]

Influence of Substituents on Tautomeric Equilibrium

The electronic properties of the substituent at the C4 position, as well as at other positions on the pyrazole ring, play a pivotal role in determining the predominant tautomeric form. While 4-substituted pyrazoles themselves exist as a single tautomer due to symmetry, the principles governing substituent effects are crucial when considering unsymmetrically substituted analogs.

Generally, electron-withdrawing groups and electron-donating groups can stabilize or destabilize the different tautomeric forms through inductive and resonance effects. For instance, in 3(5)-substituted pyrazoles, there is a clear relationship between the Hammett constant (σm) of the substituent and the preferred tautomeric form.[4] Substituents with a positive σm value (electron-withdrawing) tend to favor the 3-substituted tautomer, while those with a negative σm (electron-donating) favor the 5-substituted tautomer.[4]

Quantitative Analysis of Tautomeric Ratios

The determination of the tautomeric ratio in solution is most commonly achieved using Nuclear Magnetic Resonance (NMR) spectroscopy. By analyzing the chemical shifts and coupling constants of the pyrazole ring protons and carbons, and in some cases, by employing low-temperature NMR to slow down the proton exchange, the relative populations of the different tautomers can be quantified.[1][5] Computational methods, particularly Density Functional Theory (DFT), are also powerful tools for predicting the relative stabilities of tautomers and corroborating experimental findings.[2][6]

Below is a summary of representative tautomeric equilibrium data for some substituted pyrazoles, compiled from various studies. It is important to note that these values can be highly dependent on the experimental conditions.

| Substituent(s) | Solvent | Tautomer A (%) | Tautomer B (%) | Method | Reference |

| 3-phenyl | THF-d8 | 80 | 20 | 1H NMR | [5] |

| 3-methyl-5-phenyl | THF-d8 | 60 | 40 | 1H NMR | [5] |

| 3(5)-amino-4-cyano | DMSO-d6 | 25 (3-amino) | 75 (5-amino) | 1H NMR | [7] |

| 3(5)-amino-4-thiocyanato | DMSO-d6 | 25 (3-amino) | 75 (5-amino) | 1H NMR | [7] |

| 3(5)-amino-4-(4-methoxyphenyl) | DMSO-d6 | >95 (3-amino) | <5 (5-amino) | 1H NMR | [7] |

Experimental Protocols

General Synthesis of 4-Substituted-1H-Pyrazoles

A common and versatile method for the synthesis of 4-substituted pyrazoles is through the Vilsmeier-Haack reaction of hydrazones.[8]

Materials:

-

Substituted hydrazone

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Appropriate workup and purification reagents (e.g., sodium bicarbonate solution, ethyl acetate, silica gel)

Procedure:

-